molecular formula C13H15N5O3 B2485325 2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797318-81-0

2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2485325
CAS No.: 1797318-81-0
M. Wt: 289.295
InChI Key: MCVXCYVCKVIAKJ-UHFFFAOYSA-N
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Description

2-(6-oxopyridazin-1(6H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

1. Anticancer Potential Research on compounds with structural similarities, particularly involving pyridazinyl and acetamide functionalities, has shown promise in anticancer therapy. Temozolomide, for example, an alkylating agent with a triazene group, undergoes chemical conversion to the active methylating agent, indicating a potential mechanism of action that could be explored with structurally related compounds for treating gliomas (Quinn et al., 2003). Similarly, the significance of MGMT immunoexpression in predicting responsiveness of tumors to temozolomide therapy suggests a pathway that compounds with similar mechanisms could target (Kovacs et al., 2008).

2. Neuroprotection and Anti-inflammatory Effects Compounds featuring pyrazolyl groups have been investigated for their neuroprotective and anti-inflammatory effects. This includes the exploration of non-steroidal anti-inflammatory drugs (NSAIDs) for the prevention of conditions like bladder cancer, where the modulation of inflammatory pathways offers therapeutic benefits (Castelao et al., 2000).

3. Antimicrobial and Antituberculosis Activity Research into the pharmacokinetics and pharmacodynamics of oxazolidinones (a class of compounds that includes functional groups similar to the acetamide portion) has provided insights into developing new treatments for tuberculosis. This includes the evaluation of safety, tolerability, and efficacy in early drug development stages, highlighting the importance of biomarker-assisted dose selection for optimizing therapeutic outcomes (Wallis et al., 2010).

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-12(8-18-13(20)2-1-4-14-18)16-10-6-15-17(7-10)11-3-5-21-9-11/h1-2,4,6-7,11H,3,5,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVXCYVCKVIAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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